molecular formula C8H9N3O2 B13310759 5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile

5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile

Cat. No.: B13310759
M. Wt: 179.18 g/mol
InChI Key: LDPXQPPEMHSJQW-UHFFFAOYSA-N
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Description

5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol This compound is a derivative of pyridine, a nitrogen-containing heterocycle, and features both amino and hydroxyethoxy functional groups

Preparation Methods

The synthesis of 5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 5-amino-2-pyridinecarbonitrile with ethylene glycol under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in synthetic chemistry.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile is not well-defined due to its primary use as a research chemical. its derivatives are known to interact with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes or receptors, leading to therapeutic effects in disease models . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

5-amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3O2/c9-4-6-3-7(10)8(11-5-6)13-2-1-12/h3,5,12H,1-2,10H2

InChI Key

LDPXQPPEMHSJQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)OCCO)C#N

Origin of Product

United States

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